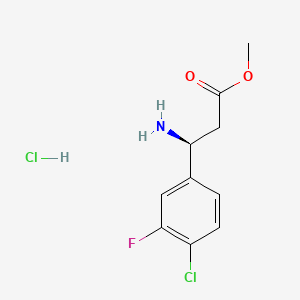

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Description

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chiral amino ester featuring a 4-chloro-3-fluorophenyl substituent and a hydrochloride salt. This compound is structurally characterized by:

- Stereochemistry: The (3S)-configuration ensures enantiomeric specificity, critical for interactions with biological targets .

- Substituents: The 4-chloro-3-fluorophenyl group introduces electron-withdrawing effects, influencing electronic distribution and lipophilicity.

- Salt Form: The hydrochloride enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula |

C10H12Cl2FNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

TYRJXJIPDLKFEC-FVGYRXGTSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One common laboratory-scale method involves reductive amination of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester:

- Step 1: React 4-chloro-3-fluorobenzaldehyde with glycine methyl ester hydrochloride under mild conditions.

- Step 2: Use sodium borohydride as a reducing agent to convert the imine intermediate to the amino ester.

- Step 3: Purify the product, typically by crystallization or chromatography, to obtain methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride as a white crystalline solid.

This method benefits from mild reaction conditions (room temperature) and straightforward purification, suitable for small-scale synthesis and research purposes.

Catalytic Hydrogenation and Enzymatic Synthesis

For industrial-scale production, more efficient and scalable methods are preferred:

- Catalytic hydrogenation: Involves hydrogenation of appropriate precursors in the presence of a catalyst to achieve stereoselective reduction and formation of the chiral center.

- Enzymatic synthesis: Uses enzymes such as transaminases or amino acid synthases to catalyze the formation of the chiral amino acid ester, offering high enantioselectivity and mild conditions.

These methods improve yield, stereochemical purity, and scalability, aligning with pharmaceutical manufacturing standards.

Reaction Conditions and Solvents

The choice of solvents and reaction conditions significantly affects the yield and purity:

| Step | Solvents Used | Temperature Range | Notes |

|---|---|---|---|

| Carboxylic acid activation | Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, Toluene, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), Ether | 0°C to 50°C (preferably 0–25°C) | Activation via oxalyl chloride or sulfonyl chlorides |

| Amide coupling | THF preferred | Room temperature (20°C) | Use of amine bases to protect acid function |

| Reductive amination | Often methanol or ethanol | Room temperature | Sodium borohydride as reducing agent |

| Catalytic hydrogenation | Various solvents depending on catalyst | Mild to moderate | Scalable for industrial synthesis |

These solvents are aprotic polar solvents, chosen for their ability to dissolve reactants and maintain reaction stability.

Purification Techniques

- Crystallization: The hydrochloride salt form crystallizes as a white solid, facilitating isolation.

- Preparative RP-HPLC: Used for purification of complex intermediates or final products to achieve high purity.

- Filtration and washing: Common for removing inorganic byproducts and residual reagents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 4-chloro-3-fluorobenzaldehyde, glycine methyl ester, NaBH4, methanol | Laboratory | Mild conditions, stereoselective | Moderate yield, purification needed |

| Catalytic hydrogenation | Precursors, hydrogen gas, catalyst (e.g., Pd/C) | Industrial | High yield, scalable, enantioselective | Requires specialized equipment |

| Enzymatic synthesis | Enzymes (transaminases), substrates | Industrial | High stereoselectivity, eco-friendly | Enzyme cost, optimization required |

| Amide coupling + ester hydrolysis (related derivatives) | Acid chlorides, tert-butyl esters, amine bases, aprotic solvents | Research/Industrial | Versatile, high purity achievable | Multi-step, complex purification |

Chemical Reactions Analysis

Esterification and Reductive Amination

The compound is synthesized via a multi-step process starting from 4-chloro-3-fluorobenzaldehyde. A critical step involves reductive amination using glycine methyl ester and sodium borohydride (NaBH₄) under mild conditions (room temperature, inert atmosphere). The reaction proceeds as follows:

The product is isolated as the hydrochloride salt to enhance stability and solubility.

Amino Group Reactions

The primary amine participates in:

-

Acylation : Forms amides with acyl chlorides or anhydrides. For example, coupling with (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid via mixed anhydride intermediates produces complex therapeutic agents .

-

Alkylation : Reacts with alkyl halides or epoxides to generate secondary or tertiary amines.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic (e.g., trifluoroacetic acid) or basic conditions to yield the corresponding carboxylic acid:

This reaction is critical for prodrug activation .

Comparative Reaction Pathways

Mechanistic Insights

-

Friedel-Crafts vs. Carbanion Mechanisms : Enzymatic reactions involving PAM may proceed via a Friedel-Crafts pathway, where the phenyl ring participates in nucleophilic attacks on mutase intermediates . Alternatively, a carbanion mechanism involves deprotonation at C3, stabilized by the phenyl ring’s inductive effect .

-

Isotope Effects : A primary kinetic isotope effect (k_H/k_D ≈ 3.5) indicates C–H bond cleavage is rate-limiting in PAM-catalyzed reactions .

Degradation and Stability

The hydrochloride salt improves aqueous solubility but may decompose under strongly basic conditions, releasing free amine. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage assessments.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and fluoro substituents enhance its binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 1246174-74-2)

- Key Difference : Replaces 4-chloro-3-fluorophenyl with a 4-fluorophenyl group.

- Impact: Reduced steric bulk and altered electronic properties due to the absence of chlorine. Example use: Intermediate in kinase inhibitor synthesis (e.g., ERK1/2 inhibitors like GDC-0994, which shares the 4-chloro-3-fluorophenyl motif) .

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate

- Key Differences: Hydroxy and dimethyl groups replace the amino group. Lacks fluorine at the 3-position.

- Impact: The hydroxy group increases polarity but reduces stability under acidic conditions.

Halogen Position and Bioactivity

4-Chloro-2-fluoro-3-hydroxy-phenyl Derivatives

- Example : 3-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl-...]propanehydroxamic acid .

- Key Difference : Fluorine at the 2-position vs. 3-position in the target compound.

- Fluorine at the 2-position may sterically hinder interactions with flat binding pockets (e.g., metalloenzymes) .

3-Fluorophenyl vs. 4-Fluorophenyl Analogs

Amino Group vs. Heterocyclic Replacements

Methyl 3-(Pyrimidinyl)propanoates

- Example: Methyl 3-(2-methyl-6-trifluoromethylpyrimidin-4-yl)propanoate .

- Key Difference: Pyrimidinyl group replaces the amino-phenyl moiety.

- Impact: Enhanced π-π stacking but reduced hydrogen-bond donor capacity. Higher metabolic stability due to aromatic heterocycles .

Pharmacological Implications

ERK1/2 Inhibitors (e.g., GDC-0994)

- Shared Feature : 4-Chloro-3-fluorophenyl group.

Cognitive Enhancers (e.g., IDRA 21)

- Contrast : IDRA 21 targets AMPA receptors via benzothiadiazine cores.

- Insight: The amino group in the target compound may enable interactions with glutamate receptors, but the chloro-fluoro-phenyl group likely shifts selectivity toward kinase targets .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS Number: 2803755-48-6) is a synthetic compound notable for its unique structural features, including an amino group, a chloro group, and a fluorine atom attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 268.11 g/mol

- Structure : The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

Preliminary studies suggest that this compound may influence neurochemical pathways and cell proliferation. Its structural components indicate potential interactions with receptors or enzymes involved in these processes. Specific areas of focus include:

- Neurotransmitter modulation : Potential effects on neurotransmitter systems could lead to applications in treating neurological disorders.

- Cell proliferation : The compound may exhibit anti-cancer properties by affecting cellular growth pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 1250571-73-3 | Lacks fluorine substitution |

| Methyl 3-amino-3-(4-bromophenyl)propanoate | 2703781-10-4 | Contains bromine instead of chlorine |

| Methyl (3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanoate | 32722323 | Different stereochemistry |

| Methyl (3S)-2-amino-2-(4-chloro-phenyl)propanoate | 478408-60-5 | Different position of amino group |

This table highlights the distinct combination of functional groups and stereochemistry present in this compound, which may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing, with several studies indicating promising results:

- Neurochemical Studies : Investigations have shown that compounds with similar structures can modulate neurotransmitter release, suggesting that this compound may have similar effects.

- Anticancer Activity : In vitro studies have indicated that compounds with fluorinated phenyl rings exhibit enhanced cytotoxicity against various cancer cell lines. For example, derivatives of related compounds have shown IC50 values significantly lower than standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalytic methods is preferred. For example, stereospecific amination of ketone intermediates (similar to (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol synthesis via chiral resolution ) can be adapted. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) for the amino group during esterification may prevent racemization . Post-synthesis purification via preparative HPLC with chiral columns (≥98% purity, as in ) ensures enantiomeric excess validation.

Q. Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., methods described for methyl 2-amino-3-chloropropanoate hydrochloride in ).

- Circular Dichroism (CD) Spectroscopy : Correlate optical activity with computational models of the (3S) configuration .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (as demonstrated for structurally similar amino acid derivatives in ).

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : Hydrochloride salts typically exhibit good solubility in polar solvents (e.g., methanol, DMSO) but limited solubility in non-polar solvents. Stability tests under varying pH (1–7) and temperatures (4°C to 25°C) are recommended. For analogs like methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride, storage at -20°C in anhydrous conditions prevents hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the esterification step?

- Methodological Answer : Apply Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst loading). For example, highlights flow-chemistry systems for precise control of residence time and temperature, reducing side reactions. Low-temperature (<0°C) reactions in aprotic solvents (e.g., THF) with non-nucleophilic bases (e.g., DBU) may suppress racemization .

Q. How to resolve discrepancies in biological activity data between enantiomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (3S) vs. (3R) forms in target binding studies (e.g., fluorescence polarization assays).

- Molecular Dynamics Simulations : Model interactions between the (4-chloro-3-fluorophenyl) group and receptor pockets (similar to ’s InChIKey-based structural analysis).

- Metabolic Stability Profiling : Compare hepatic clearance rates of enantiomers using microsomal assays .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., fluorophenyl-containing analogs in ).

- QM/MM Simulations : Evaluate electronic effects of the 4-chloro-3-fluoro substituent on binding affinity .

- Pharmacophore Modeling : Map steric and electrostatic features critical for activity (aligned with methods for trifluoromethylphenyl derivatives in ).

Q. How to troubleshoot low yields in the final hydrogenolysis step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation conditions (e.g., ammonium formate).

- Acid Stability Analysis : Ensure the hydrochloride salt does not degrade under H2 pressure (monitor via LC-MS, as in ).

- Byproduct Identification : Use GC-MS or NMR to detect dehalogenation or over-reduction products (common in chlorofluorophenyl systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.